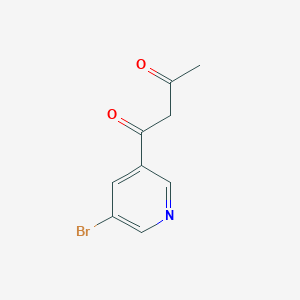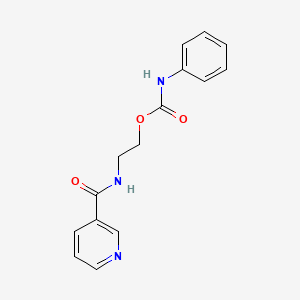
2-(Nicotinamido)ethyl phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Nicotinamido)ethyl phenylcarbamate, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic family of receptors and is involved in the regulation of inflammation and immune responses. The P2X7 receptor is expressed on a variety of cells, including immune cells, and plays a role in the activation of the inflammasome, which is involved in the production of pro-inflammatory cytokines.
Applications De Recherche Scientifique
Medicinal Chemistry
NEPC, as a carbamate derivative, has potential implications in medicinal chemistry due to its structural similarity to niacinamide, a compound known for its therapeutic properties . It could be explored for its ability to modulate biochemical pathways, possibly serving as a lead compound for drug development targeting metabolic disorders or diseases requiring regulation of redox reactions.
Cosmeceuticals
Leveraging the properties of niacinamide, NEPC may find applications in skincare products. Its potential to influence DNA repair and cellular stress responses could make it a valuable ingredient in formulations aimed at reducing oxidative stress, inflammation, and pigmentation, thereby serving anti-aging purposes .
Biotechnology
In biotechnology, NEPC’s unique properties could be harnessed for creating novel bioactive compounds. Its carbamate group might interact with enzymes or receptors, making it a candidate for designing molecules with specific biological activities, which can be utilized in various biotechnological applications.
Environmental Science
NEPC could be investigated for its environmental applications, particularly in the degradation of pollutants or as a part of biosensors to detect environmental contaminants. Its chemical structure might allow it to bind with specific pollutants, aiding in their breakdown or detection.
Analytical Chemistry
The compound’s potential utility in analytical chemistry lies in its ability to react with various analytes, which could be useful in developing new assays or detection methods. NEPC could be used as a reagent or a standard in chromatographic techniques to quantify or identify other compounds.
Pharmacology
In pharmacology, NEPC might be studied for its pharmacokinetic properties and its interaction with biological systems. Understanding its metabolism, distribution, and excretion could provide insights into its therapeutic potential and safety profile as a pharmaceutical agent.
Propriétés
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-14(12-5-4-8-16-11-12)17-9-10-21-15(20)18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMBOLSDDWVYAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCNC(=O)C2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Nicotinamido)ethyl phenylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(propylthio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2355750.png)
![Benzo[b]thiophene-5-carboxaldehyde, 6-fluoro-](/img/structure/B2355751.png)

![(4-Bromophenyl)-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B2355753.png)
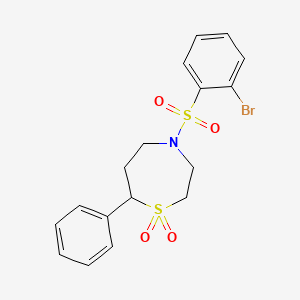
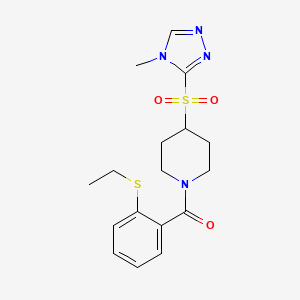
![4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine](/img/structure/B2355758.png)
![2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2355761.png)
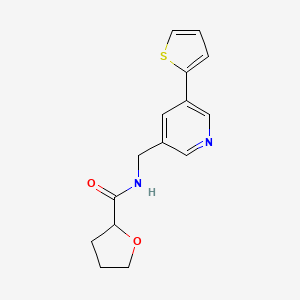
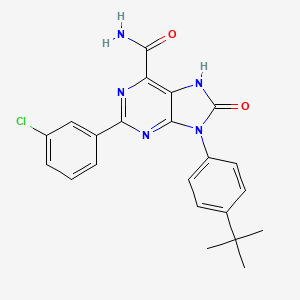
![Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate](/img/structure/B2355767.png)
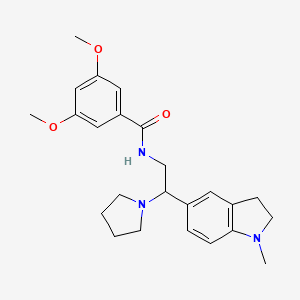
![[2-(2-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2355769.png)
